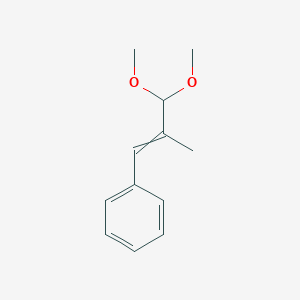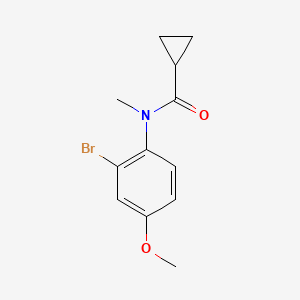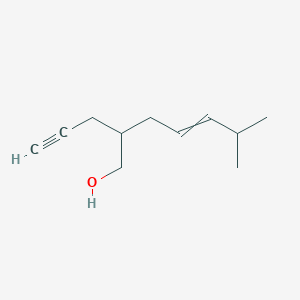![molecular formula C14H20O3 B12529201 Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate CAS No. 671781-99-0](/img/structure/B12529201.png)
Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(5R)-2-oxaspiro[47]dodeca-3,6-dien-4-yl]acetate is a chemical compound with the molecular formula C14H20O3 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a Lewis acid catalyst to facilitate the cyclization process.
Introduction of the Acetate Group: The acetate group is introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with acetic anhydride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic core but differ in the functional groups attached to the rings.
Spiro[5.6]dodecane derivatives: These compounds have a larger spirocyclic core and may exhibit different chemical and biological properties.
The uniqueness of Methyl [(5R)-2-oxaspiro[4
Propriétés
Numéro CAS |
671781-99-0 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
methyl 2-[(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate |
InChI |
InChI=1S/C14H20O3/c1-16-13(15)9-12-10-17-11-14(12)7-5-3-2-4-6-8-14/h5,7,10H,2-4,6,8-9,11H2,1H3/t14-/m1/s1 |
Clé InChI |
OFYQBEUJBSPMKE-CQSZACIVSA-N |
SMILES isomérique |
COC(=O)CC1=COC[C@@]12CCCCCC=C2 |
SMILES canonique |
COC(=O)CC1=COCC12CCCCCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)

![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)



![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
